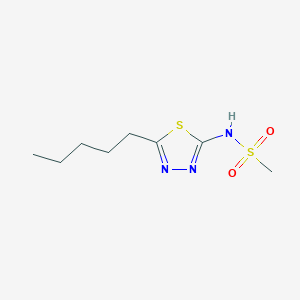
5-methyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of similar benzothiophene derivatives often involves multistep reactions, utilizing key intermediates like benzothiophene carboxylic acid or its derivatives. Chemoselective reduction and functional group transformations are common. For instance, 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid synthesis demonstrates chemoselectivity using Et3SiH/I2 as a reducing agent, indicative of the careful control needed in such syntheses (Jayaraman, Sridharan, & Nagappan, 2010).
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives is often elucidated through crystallography, showing dihedral angles, intramolecular hydrogen bonds, and positional disorder for complex cyclic systems. For example, the structural analysis of ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reveals the angles between the thiophene ring and other functional groups, showcasing the molecule's three-dimensional conformation (Mukhtar et al., 2012).
Chemical Reactions and Properties
Benzothiophene derivatives undergo various chemical reactions, including condensation, acylation, and functionalization, to introduce or modify functional groups. These reactions are critical for exploring the chemical properties and potential applications of these compounds. For instance, reactions involving amino groups and carboxamide groups demonstrate the versatility of benzothiophene derivatives in forming biologically active compounds (Kolisnyk et al., 2015).
Scientific Research Applications
Metabolism and Disposition
The study on the disposition and metabolism of compounds structurally related to 5-methyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, such as SB-649868, reveals the complex metabolic pathways involved in the elimination of these compounds. SB-649868, an orexin receptor antagonist, undergoes extensive metabolism with the principal route involving oxidation and subsequent rearrangement. This research underscores the importance of understanding the metabolic profile for optimizing therapeutic efficacy and minimizing potential toxicity (Renzulli et al., 2011).
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and potential toxicity of related compounds provides insights into safe therapeutic window and efficacy. For example, the toxicity profile of 5-amino-2-(trifluoromethyl)pyridine, another pyridine derivative, highlights the critical aspect of considering toxicological impacts in the development and application of new compounds. Such studies are essential for ensuring the safety of novel therapeutics (Tao et al., 2022).
Bioactive Pyridines in Human Plasma and Urine
Research into the bioactive pyridines, including their detection and quantification in human plasma and urine, emphasizes the significance of analytical techniques in monitoring and understanding the pharmacological effects of pyridine derivatives. These studies are foundational for assessing exposure, metabolism, and potential therapeutic effects of compounds like 5-methyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (Lang et al., 2010).
Novel Uremic Toxin Identification
Investigations into compounds such as N-methyl-2-pyridone-5-carboxamide shed light on the potential uremic toxicity and inhibition mechanisms, contributing to the broader understanding of renal failure and its treatment. Such research underscores the importance of identifying and characterizing novel toxins for improving patient care and outcomes in chronic renal conditions (Rutkowski et al., 2003).
properties
IUPAC Name |
5-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-4-5-14-13(7-11)8-15(20-14)16(19)18-10-12-3-2-6-17-9-12/h2-3,6,8-9,11H,4-5,7,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKONQQIGWMXTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[{[(4-chlorophenyl)sulfonyl]imino}(4-fluorophenyl)methyl]glycine](/img/structure/B4581713.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4581718.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4581728.png)
![methyl 9-methyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4581750.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarboxamide](/img/structure/B4581758.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4581772.png)

![1-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B4581781.png)

![2-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B4581811.png)

![2-(4-isopropylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4581825.png)
![1-(2,3-dimethylphenyl)-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4581828.png)
![4-(4-fluorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4581833.png)